Fmoc-D-His(Mtt)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Kinetics

Choose Fmoc-D-His(Mtt)-OH for orthogonal, selective D-histidine side-chain deprotection. The Mtt group is cleaved under mild 1-2% TFA/DCM, leaving other protecting groups intact for on-resin functionalization. For racemization-prone sequences, couple with DEPBT to suppress epimerization and enhance crude purity. ≥99.5% enantiomeric purity ensures stereochemical fidelity in D-peptide therapeutics.

Molecular Formula C41H35N3O4
Molecular Weight 633,73 g/mole
CAS No. 200926-19-8
Cat. No. B613501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-His(Mtt)-OH
CAS200926-19-8
SynonymsFmoc-D-His(Mtt)-OH; 200926-19-8; AmbotzFAA1075; FMOC-D-HIS-OH; Fmoc-D-His(tau-Mtt)-OH; CTK8E7398; ZINC71788128; RT-012941
Molecular FormulaC41H35N3O4
Molecular Weight633,73 g/mole
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m1/s1
InChIKeyMNOCIIYDYLYWEU-KXQOOQHDSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-His(Mtt)-OH (CAS 200926-19-8): Acid-Labile Orthogonal Protection for D-Histidine in Fmoc-SPPS


Fmoc-D-His(Mtt)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-N-τ-(4-methyltrityl)-D-histidine) is a specialized D-histidine building block for Fmoc-based solid-phase peptide synthesis (SPPS). It features an Nα-Fmoc group for temporary amino protection and a 4-methyltrityl (Mtt) group on the τ-nitrogen of the imidazole ring for orthogonal side-chain protection . This orthogonal design allows for the site-selective incorporation of D-histidine into peptides, with the Mtt group providing enhanced acid lability relative to the standard trityl (Trt) group, enabling selective side-chain deprotection under mild acidic conditions [1]. The compound is provided as a white to off-white powder with a molecular formula of C41H35N3O4 and a molecular weight of 633.73 g/mol .

Why Fmoc-D-His(Mtt)-OH Cannot Be Substituted with Fmoc-D-His(Trt)-OH or Other Analogs in Orthogonal D-Peptide Synthesis


Substituting Fmoc-D-His(Mtt)-OH with the more common Fmoc-D-His(Trt)-OH is not a benign, like-for-like replacement in protocols requiring orthogonal side-chain deprotection. The Mtt group is cleaved under significantly milder acidolysis conditions (e.g., 1-2% TFA in DCM for 5-10 minutes) compared to the Trt group, which typically requires higher TFA concentrations (often ≥30-50% TFA in global cleavage cocktails) for efficient removal [1]. Using a Trt-protected analog in a synthetic strategy designed for Mtt orthogonality would result in either premature, unwanted side-chain deprotection or failure to selectively deprotect the histidine residue at the desired step [2]. Furthermore, the Mtt-protected histidine exhibits a distinct coupling behavior to minimize racemization, specifically recommending the use of DEPBT, a coupling strategy not universally applicable to other protected forms . These differences in deprotection kinetics and optimal coupling chemistry mean that direct substitution will likely lead to lower crude peptide purity, increased purification burden, and potential failure of the synthetic route.

Quantitative Evidence for the Differentiation of Fmoc-D-His(Mtt)-OH (CAS 200926-19-8)


Superior Acid Lability of the Mtt Group vs. Trt for Orthogonal Deprotection

The Mtt (4-methyltrityl) protecting group on Fmoc-D-His(Mtt)-OH exhibits significantly enhanced acid lability compared to the standard Trt (trityl) group found on analogs like Fmoc-D-His(Trt)-OH. The Mtt group can be quantitatively removed using 1% TFA in dichloromethane, while the Trt group requires substantially higher TFA concentrations for efficient cleavage [1]. This difference enables true orthogonality in synthetic schemes where other acid-labile groups (e.g., tBu, Boc) must remain intact. The Mtt carbocation absorbance at 470 nm is approximately twice that of the Trt cation, providing a method for monitoring the deprotection, though UV monitoring at this wavelength is less sensitive for Trt [2]. Typical Mtt cleavage conditions are 1-2% TFA in DCM for 5-10 minutes at room temperature [3].

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Kinetics

Enantiomeric Purity: A Key Quality Metric for D-Isomer Fmoc Building Blocks

The enantiomeric purity of Fmoc-D-His(Mtt)-OH is specified as ≥ 99.5% (a/a) for the Novabiochem grade material, as determined by chiral HPLC . This level of chiral purity is critical for applications where the D-configuration is essential, such as in the synthesis of D-peptide therapeutics or peptidomimetics. While the L-isomer, Fmoc-L-His(Mtt)-OH, is also commercially available with similar purity specifications, the D-isomer is specifically required for the synthesis of D-peptides, which often exhibit enhanced metabolic stability and altered biological activity compared to their L-counterparts .

Chiral Purity Quality Control Peptide Synthesis

Racemization Mitigation: Recommended Coupling Reagent (DEPBT) for Mtt-Protected Histidine

To minimize racemization during the coupling of Mtt-protected histidine, the use of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is explicitly recommended . This recommendation stems from the inherent susceptibility of histidine to racemization during activation and coupling [1]. In contrast, the Trt-protected analog, Fmoc-His(Trt)-OH, is known to undergo significant racemization under standard coupling conditions, with studies showing that the racemized impurity is difficult to purge by chromatography [1]. While direct quantitative racemization data for Fmoc-D-His(Mtt)-OH with DEPBT is not available in the current search results, the explicit coupling recommendation highlights a key differential requirement for successful synthesis using this specific building block. The class-level inference is that Mtt protection, combined with DEPBT, offers a pathway to lower racemization compared to Trt protection with standard carbodiimide coupling.

Racemization Coupling Reagents Solid-Phase Peptide Synthesis

Orthogonal Stability: Mtt vs. Clt for Protected Fragment Synthesis

The Mtt group provides an intermediate acid lability profile compared to other protecting groups. It is more labile than Trt but significantly more stable than the Clt (2-chlorotrityl) group, which requires 90% TFA for cleavage [1]. This differential stability is crucial for the preparation of protected peptide fragments. The Clt group, due to its higher acid stability, avoids the formation of partially protected histidine peptides during fragment preparation, making it a preferred choice for that specific application [1]. Conversely, the Mtt group's lability with 1% TFA makes it unsuitable for fragment approaches where strong acid is used but ideal for on-resin orthogonal deprotection strategies [2].

Orthogonal Protection Peptide Fragment Synthesis Acid Stability

Recommended Research and Industrial Applications for Fmoc-D-His(Mtt)-OH (CAS 200926-19-8)


Synthesis of Orthogonally Protected Peptides for Site-Specific Conjugation

Fmoc-D-His(Mtt)-OH is the reagent of choice when synthesizing peptides that require a later-stage, site-specific modification of the D-histidine side-chain. Its Mtt group can be selectively removed on-resin using 1% TFA in DCM, leaving other acid-labile protecting groups (e.g., tBu, Boc) intact [1]. This unmasked imidazole can then be functionalized with tags (e.g., fluorophores, biotin, lipids) or used for peptide cyclization.

Synthesis of D-Peptide Therapeutics and Antimicrobial Peptides (AMPs)

This building block is essential for the synthesis of all-D or mixed D/L peptides, which are often explored for their enhanced resistance to proteolytic degradation and improved pharmacokinetic profiles . The high enantiomeric purity (≥99.5%) ensures the stereochemical fidelity required for these applications, preventing the confounding effects of L-isomer contamination on biological assays and therapeutic efficacy .

Preparation of Difficult Peptide Sequences with Minimized Racemization

For peptide sequences where histidine racemization is a known problem (as is frequently observed with Fmoc-His(Trt)-OH), Fmoc-D-His(Mtt)-OH should be prioritized and coupled using DEPBT as the activating reagent . This combination is recommended to suppress racemization during the coupling step, leading to higher crude peptide purity and simpler purification workflows, especially in microwave-assisted or high-throughput SPPS [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-His(Mtt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.